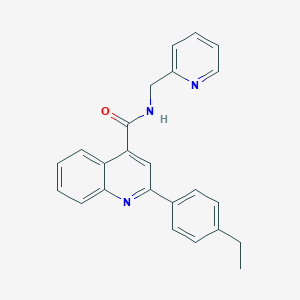
2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide, also known as EPCQ, is a quinoline-based compound that has received significant attention due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promise in a range of research areas, including cancer research, neurodegenerative diseases, and infectious diseases. In
作用机制
The mechanism of action of 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is not fully understood, but it is believed to act on various signaling pathways and enzymes. In cancer cells, 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been reported to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In neurodegenerative diseases, 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been reported to activate the Nrf2/ARE signaling pathway, which regulates the expression of antioxidant and detoxification enzymes. In infectious diseases, 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been reported to inhibit the activity of various enzymes, including DNA gyrase and RNA polymerase.
Biochemical and Physiological Effects:
2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been reported to have various biochemical and physiological effects. In cancer cells, 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been reported to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In neurodegenerative diseases, 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been reported to reduce oxidative stress, inflammation, and neuronal damage. In infectious diseases, 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been reported to inhibit bacterial and fungal growth, and reduce the expression of virulence factors.
实验室实验的优点和局限性
2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and potential applications in various research areas. However, there are also some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its limited availability, which can make it expensive.
未来方向
There are several future directions for research on 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide. Another area is the investigation of the mechanism of action of 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide in various research areas, including cancer, neurodegenerative diseases, and infectious diseases. Additionally, research could focus on the development of 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide derivatives with improved solubility and bioavailability, which could enhance its potential applications in vivo. Finally, research could explore the potential of 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide as a therapeutic agent in various diseases, including cancer, neurodegenerative diseases, and infectious diseases.
In conclusion, 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a quinoline-based compound that has shown promise in various scientific research areas, including cancer research, neurodegenerative diseases, and infectious diseases. While its mechanism of action is not fully understood, it has been reported to act on various signaling pathways and enzymes. 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has several advantages for lab experiments, but also some limitations. Future research could focus on the development of more efficient synthesis methods, investigation of the mechanism of action, development of 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide derivatives, and exploration of its potential as a therapeutic agent.
合成方法
The synthesis of 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been reported using various methods, including the reaction of 2-aminobenzonitrile with 4-ethylbenzaldehyde and pyridine-2-carboxaldehyde in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-chloroquinoline-4-carboxylic acid with 4-ethylphenylmagnesium bromide, followed by the reaction with pyridine-2-carboxaldehyde. The yield of 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide using these methods has been reported to be around 50-60%.
科学研究应用
2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has shown potential applications in a range of scientific research areas. In cancer research, 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neurodegenerative diseases, 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been reported to have neuroprotective effects and reduce the accumulation of β-amyloid peptides, which are implicated in Alzheimer's disease. In infectious diseases, 2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been reported to have antibacterial and antifungal properties.
属性
分子式 |
C24H21N3O |
|---|---|
分子量 |
367.4 g/mol |
IUPAC 名称 |
2-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H21N3O/c1-2-17-10-12-18(13-11-17)23-15-21(20-8-3-4-9-22(20)27-23)24(28)26-16-19-7-5-6-14-25-19/h3-15H,2,16H2,1H3,(H,26,28) |
InChI 键 |
BWRFSTMSDJRPBT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CC=N4 |
规范 SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(1-azepanylsulfonyl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280371.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B280373.png)

![2-(1-adamantyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B280376.png)

![4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B280380.png)

![1-ethyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280383.png)




![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280393.png)